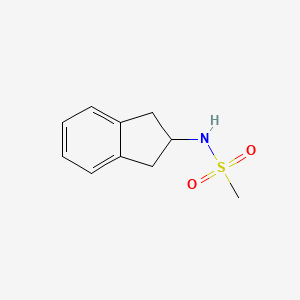
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1695757-70-0 . It has a molecular weight of 211.28 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI Code for “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is 1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 211.28 .科学的研究の応用
Antibacterial Applications
“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” and its derivatives have been studied for their antibacterial properties. Research indicates that these compounds exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains . The ability to combat bacterial growth makes these compounds valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Antifungal Efficacy
Similar to their antibacterial capabilities, these compounds also show promising antifungal effects. Studies have demonstrated their effectiveness against fungal pathogens like Aspergillus niger and Candida albicans, which are known to cause infections in humans . This suggests potential applications in antifungal drug development, providing an alternative to existing treatments.
Synthesis Methods
The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” derivatives has been optimized using various methods such as grinding, stirring, and ultrasound irradiation . The ultrasound technique, in particular, has shown to be satisfactory in terms of time efficiency and synthetic yield. This highlights the compound’s versatility and the potential for scalable production methods.
Pharmacological Properties
Compounds with the 2,3-dihydro-1H-inden-1-one structure, which is closely related to “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, have been reported to exhibit a wide range of pharmacological properties. These include anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease activities . This broad spectrum of biological activity underscores the compound’s potential in various therapeutic areas.
Computational Chemistry
The molecular structure of these compounds has been extensively analyzed using computational methods like density functional theory (DFT) . Such studies help in understanding the electronic properties and reactivity of the molecules, which is crucial for designing drugs with specific biological targets.
Neuroinflammation and Alzheimer’s Disease
There has been a discovery of novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of PDE4/AChE with significant potency against neuroinflammation, which is a key factor in the progression of Alzheimer’s disease . This positions “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” as a potential candidate for the treatment of neurodegenerative diseases.
Anti-HIV Potential
While not directly related to “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, indole derivatives, which share a similar structural motif, have been investigated for their anti-HIV properties . This suggests that further research into the compound could uncover applications in antiviral therapies.
Chemical Characterization
The chemical characterization of these compounds, including their spectral analysis through techniques like FT-IR, NMR, and HRMS, provides valuable insights into their structure and purity . This information is essential for confirming the identity of the synthesized compounds and for quality control in pharmaceutical applications.
Safety and Hazards
作用機序
Mode of Action
It is known that the compound contains an indane moiety , which is a cyclopentane fused to a benzene ring. This structure is found in many bioactive compounds and could potentially interact with various biological targets.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the biological activities of similar indole derivatives , it is possible that the compound could have a range of effects depending on its specific targets.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKOCMWABIFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)
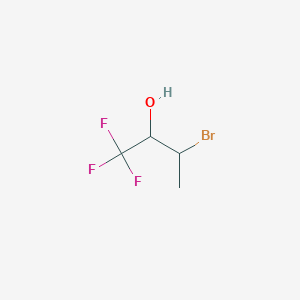

![N-(1-methyl-5-oxopyrrolidin-3-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930435.png)

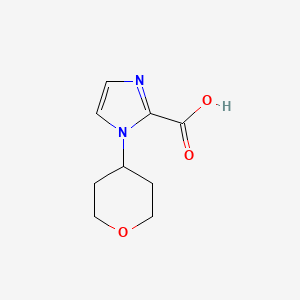
![2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2930441.png)
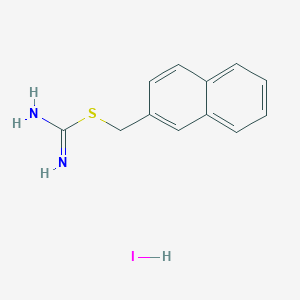

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2930446.png)
![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)
![5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2930451.png)
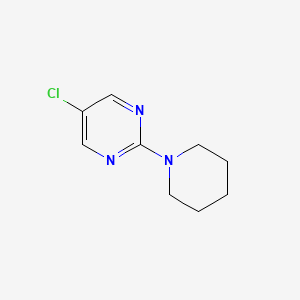
![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)